molecular formula C20H21ClN6O2 B2924893 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1396859-51-0

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B2924893
CAS No.: 1396859-51-0
M. Wt: 412.88
InChI Key: BYQHAKQRSHHJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research. This compound features a core pyrimidine structure substituted with a pyridinylamino group, a motif commonly found in molecules designed to modulate kinase activity . Its molecular architecture suggests potential as a lead compound for investigating signaling pathways involved in cell proliferation. Preliminary research on analogous pyrimidine derivatives has indicated promise in areas such as oncology, particularly in the inhibition of specific kinase targets relevant to solid tumors and hematological cancers . The presence of the 4-chlorophenoxy acetamide chain may contribute to its pharmacokinetic properties and target binding affinity. This product is intended for use in non-clinical, in vitro assays to further elucidate its mechanism of action and biological profile. It is supplied as a high-purity solid for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-14-25-18(12-19(26-14)27-17-4-2-3-9-22-17)23-10-11-24-20(28)13-29-16-7-5-15(21)6-8-16/h2-9,12H,10-11,13H2,1H3,(H,24,28)(H2,22,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQHAKQRSHHJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a compound with significant potential in pharmacological applications. Its structure suggests it may interact with various biological targets, making it a candidate for research in fields such as cancer therapy and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H21_{21}ClN6_6O2_2
  • Molecular Weight : 412.9 g/mol
  • CAS Number : 1396859-51-0

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Osteoclastogenesis : Studies have shown that related compounds can inhibit the differentiation of osteoclasts, cells responsible for bone resorption. This suggests potential applications in treating osteoporosis and other bone-related diseases .
  • Anticancer Activity : The compound's structural similarity to known anticancer agents hints at its potential to induce apoptosis in cancer cells. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers .
  • Antimicrobial Properties : Certain analogs of chlorophenoxy compounds have been evaluated for their antibacterial and antifungal activities, indicating that this class of compounds may also possess similar properties .

Case Studies

  • Osteoclast Inhibition : A study on a related compound demonstrated its ability to inhibit osteoclast formation significantly, altering the expression of genes associated with osteoclast differentiation and function . This suggests that this compound could be a viable candidate for further exploration in osteoporosis treatment.
  • Anticancer Efficacy : In vitro studies have shown that compounds structurally related to 2-(4-chlorophenoxy)-N-(2-(methyl-pyridinyl-amino)pyrimidinyl)acetamide exhibit potent antiproliferative effects on cancer cell lines. For example, one derivative displayed an IC50_{50} value significantly lower than standard chemotherapeutic agents like irinotecan, indicating strong potential for clinical application .
  • Metabolic Effects : Research on thiazolidine derivatives has revealed their ability to enhance insulin sensitivity and modulate glucose uptake in diabetic models, suggesting that similar compounds might influence metabolic pathways beneficially .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeEffect ObservedReference
OsteoclastogenesisHuman osteoclastsInhibition of differentiation
AnticancerMCF-7, HepG2, A549Cytotoxicity (IC50_{50} values lower than irinotecan)
AntimicrobialVarious bacteriaGrowth inhibition
Insulin SensitizationRat diaphragm cellsEnhanced glucose uptake

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Variations and Implications:
Compound Name Core Structure Substituents Key Differences Potential Impact
Target Compound Pyrimidine - 2-Methyl
- 6-(Pyridin-2-ylamino)
- 4-Chlorophenoxyethylacetamide
Reference High polarity (pyridine/pyrimidine), moderate lipophilicity (chlorophenoxy)
4d () Pyrimidine - 4-Chlorophenyl
- 3,4-Dimethoxyphenyl
- Phenylacetamide
Chlorophenyl vs. chlorophenoxy; methoxy groups Enhanced π-π stacking (methoxy), altered solubility
4j () Pyrimidine - 4-Fluorophenyl
- 2,4-Dimethoxyphenyl
- Phenylacetamide
Fluorine substitution (electron-withdrawing) Increased metabolic stability
Epirimil () Pyrimidine - 3,4-Dimethoxyphenyl
- Thioacetamide
Thioether linkage (vs. oxygen in target) Improved anticonvulsant activity; higher lipophilicity
Analog Pyrimidine - Pyrrolidin-1-yl
- 4-Chlorophenoxyethylacetamide
Cyclic amine (pyrrolidine) Enhanced solubility and bioavailability

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) improve binding affinity but may reduce solubility.
  • Methoxy groups (e.g., 4d, 4j) enhance aromatic interactions but increase molecular weight.
  • Thioacetamide (Epirimil) vs. acetamide (target): Thioether linkages may improve membrane permeability but pose oxidation risks .

Physicochemical Properties

Property Target Compound 4d 4j Epirimil
Molecular Weight 403.88 474.64 458.18 428.50
HPLC Retention (min) N/A N/A N/A ~2.5–2.7 (analogs in )
LogP (Predicted) ~2.1 ~3.0 ~2.8 ~2.5
Spectroscopic Data Not provided IR: 1689 cm⁻¹ (amide)
¹H NMR: δ 7.07–8.10 (aromatic)
IR: 1671 cm⁻¹ (amide)
¹³C NMR: δ 168 (amide)
Not detailed

Notes:

  • Chlorophenoxy groups may increase LogP vs. fluorophenyl (4j), impacting blood-brain barrier penetration .

ADMET Profiles and Drug-Likeness

Parameter Target Compound Epirimil 4d/4j
Absorption Moderate (LogP ~2.1) High (LogP ~2.5) Low (high MW)
Metabolism Likely CYP3A4 substrate (pyridine) CYP2D6 oxidation (thioether) Stable (methoxy groups)
Toxicity Low (no reactive groups) Moderate (thioether) Low
Half-Life Predicted 4–6 hrs 8–10 hrs (in vivo) Not reported

Key Insights :

  • The target compound’s pyridin-2-ylamino group may increase metabolic clearance vs. 4d/4j.
  • Chlorophenoxy could lead to bioaccumulation concerns, requiring further toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.